

A Technical Guide to Sulfo-Cy7.5 NHS Ester: Principles, Protocols, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sulfo-Cy7.5 NHS ester

Cat. No.: B15553915

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfo-Cy7.5 NHS ester is a water-soluble, near-infrared (NIR) fluorescent dye that has emerged as a critical tool in biomedical research and drug development. Its exceptional optical properties, coupled with its amine-reactive N-hydroxysuccinimide (NHS) ester functional group, make it an ideal candidate for labeling proteins, antibodies, peptides, and other biomolecules. This guide provides an in-depth overview of **Sulfo-Cy7.5 NHS ester**, including its core chemical and physical properties, detailed protocols for biomolecule conjugation, and a representative experimental workflow for its application in in-vivo imaging.

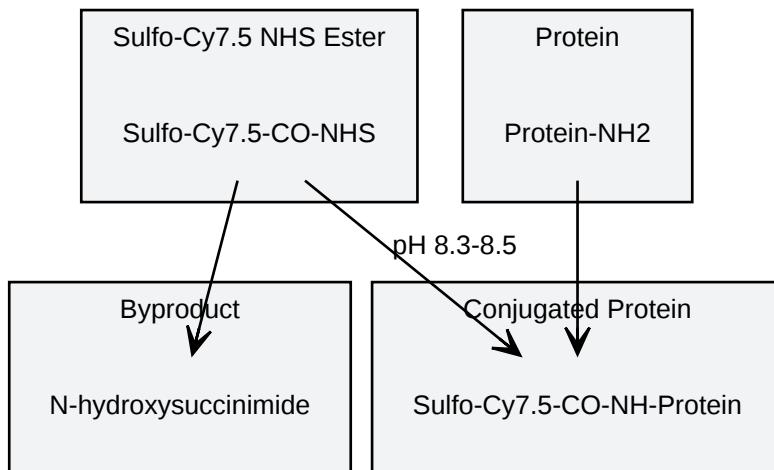
Introduction

Sulfo-Cy7.5 NHS ester is a member of the cyanine dye family, known for their high molar extinction coefficients and strong fluorescence in the red to near-infrared spectrum.^{[1][2]} The "Sulfo" prefix indicates the presence of sulfonate groups, which impart water solubility to the molecule, a crucial feature for biological applications as it prevents aggregation and the need for organic co-solvents that could denature sensitive proteins.^{[3][4]} The "Cy7.5" designation refers to its heptamethine chain, which is responsible for its long-wavelength spectral properties. Structurally similar to indocyanine green (ICG), an FDA-approved NIR dye, Sulfo-Cy7.5 exhibits an improved quantum yield due to a rigidized trimethylene chain in its structure.^{[5][6][7]}

The key feature for its utility in bioconjugation is the N-hydroxysuccinimide (NHS) ester. This functional group reacts efficiently with primary amines, such as the side chain of lysine residues in proteins, to form stable amide bonds.^{[3][8]} This reaction is highly specific and proceeds under mild pH conditions, preserving the biological activity of the labeled molecule.^[9]

Physicochemical and Spectroscopic Properties

The utility of **Sulfo-Cy7.5 NHS ester** in various applications is dictated by its distinct physicochemical and spectral characteristics. These properties are summarized in the table below.


Property	Value	Reference
Molecular Formula	C49H48K3N3O16S4	[5][8]
Molecular Weight	~1180.47 g/mol	[5][8][9]
Appearance	Dark green solid	[5][10]
Solubility	Water, DMF, DMSO	[5][8][10]
Excitation Maximum (λ_{ex})	~778 nm	[5][8][10]
Emission Maximum (λ_{em})	~797 nm	[5][8][10]
Molar Extinction Coefficient (ϵ)	~222,000 M ⁻¹ cm ⁻¹	[5][8][10]
Fluorescence Quantum Yield (Φ)	~0.21	[5][8]
Storage Conditions	-20°C, desiccated, protected from light	[5][8]

Biomolecule Conjugation: Chemistry and Protocol

The conjugation of **Sulfo-Cy7.5 NHS ester** to a biomolecule, such as an antibody, is a straightforward yet critical process that relies on the chemical reaction between the NHS ester and a primary amine.

Conjugation Chemistry

The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.

[Click to download full resolution via product page](#)

Caption: Reaction of **Sulfo-Cy7.5 NHS ester** with a primary amine on a protein.

Detailed Experimental Protocol for Antibody Labeling

This protocol provides a general guideline for labeling an antibody with **Sulfo-Cy7.5 NHS ester**. Optimization may be required for different proteins.

A. Materials and Reagents:

- Antibody (or other protein) in a buffer free of primary amines (e.g., PBS). Avoid Tris or glycine buffers.
- **Sulfo-Cy7.5 NHS ester**
- Anhydrous Dimethyl sulfoxide (DMSO)
- Reaction Buffer: 1 M Sodium bicarbonate, pH 8.5-9.0
- Purification column (e.g., Sephadex G-25)

- Phosphate Buffered Saline (PBS), pH 7.2-7.4

B. Protocol Steps:

- Prepare the Antibody Solution:

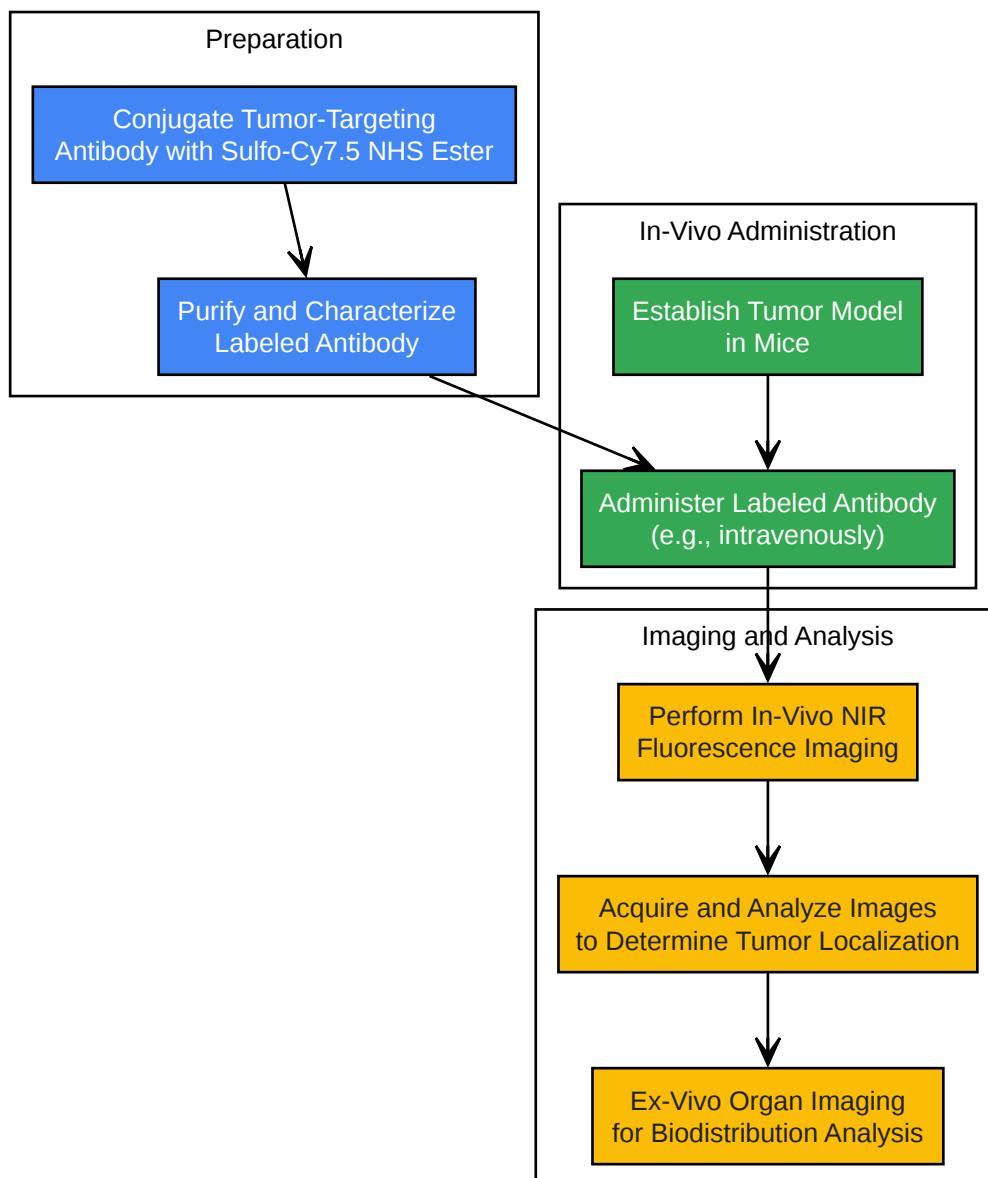
- The antibody solution should be at a concentration of 2-10 mg/mL in an amine-free buffer like PBS.[\[6\]](#) If the antibody is in a buffer containing primary amines, it must be dialyzed against PBS.
 - Adjust the pH of the antibody solution to 8.5 ± 0.5 by adding a small volume of 1 M sodium bicarbonate solution.[\[6\]](#)

- Prepare the Dye Stock Solution:

- Allow the vial of **Sulfo-Cy7.5 NHS ester** to warm to room temperature before opening to prevent moisture condensation.
 - Dissolve the **Sulfo-Cy7.5 NHS ester** in anhydrous DMSO to a concentration of 10 mM.[\[6\]](#) This solution should be prepared fresh and used promptly.

- Perform the Conjugation Reaction:

- The optimal molar ratio of dye to protein for antibodies is typically between 5:1 and 20:1. [\[10\]](#) A 10:1 ratio is a good starting point.
 - Add the calculated volume of the 10 mM dye stock solution to the pH-adjusted antibody solution while gently vortexing.
 - Incubate the reaction for 1 hour at room temperature, protected from light.[\[10\]](#)[\[11\]](#)


- Purify the Conjugate:

- Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions.
 - Load the reaction mixture onto the column.

- Elute the labeled antibody with PBS (pH 7.2-7.4). The first colored fraction will be the labeled antibody, while the later, slower-moving colored fraction will be the unconjugated dye.
- Collect the fractions containing the labeled antibody.
- Characterize the Conjugate:
 - Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~778 nm (for the dye).
 - Calculate the Degree of Labeling (DOL), which is the average number of dye molecules per antibody molecule, using the Beer-Lambert law and accounting for the dye's contribution to the absorbance at 280 nm.

Application: In-Vivo Tumor Imaging Workflow

A significant application of **Sulfo-Cy7.5 NHS ester** is the labeling of tumor-targeting antibodies for in-vivo fluorescence imaging. The NIR fluorescence of Sulfo-Cy7.5 allows for deep tissue penetration and high signal-to-background ratios.[\[12\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for in-vivo tumor imaging using a Sulfo-Cy7.5 labeled antibody.

Data Presentation: Key Experimental Parameters

For reproducible and robust results, careful control of experimental parameters is essential. The following tables summarize key quantitative data for the conjugation and imaging processes.

Table 1: Antibody Conjugation Parameters

Parameter	Recommended Value
Antibody Concentration	2 - 10 mg/mL
Reaction Buffer pH	8.0 - 9.0
Dye:Protein Molar Ratio	5:1 to 20:1
Reaction Time	1 hour
Reaction Temperature	Room Temperature

Table 2: In-Vivo Imaging Parameters (Representative)

Parameter	Recommended Value
Animal Model	Tumor-bearing mouse
Labeled Antibody Dose	1-2 nmol per mouse
Administration Route	Intravenous (tail vein)
Imaging System	NIR fluorescence imager
Excitation Filter	~760 nm
Emission Filter	~800 nm
Imaging Timepoints	Various time points post-injection (e.g., 24, 48, 72 hours)

Conclusion

Sulfo-Cy7.5 NHS ester is a powerful and versatile tool for the fluorescent labeling of biomolecules. Its hydrophilicity, high fluorescence quantum yield in the NIR window, and efficient amine-reactive chemistry make it exceptionally well-suited for a range of applications, from fundamental biological research to preclinical drug development. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers and scientists to effectively utilize this advanced fluorescent probe in their studies. As with any bioconjugation technique, optimization of the labeling and purification steps is crucial for achieving the desired degree of labeling while preserving the biological function of the target molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. interchim.fr [interchim.fr]
- 2. genelink.com [genelink.com]
- 3. Sulfo-Cy7.5 NHS ester, 2736437-44-6 | BroadPharm [broadpharm.com]
- 4. mesoscale.com [mesoscale.com]
- 5. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lumiprobe.com [lumiprobe.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. interchim.fr [interchim.fr]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. NHS ester protocol for labeling proteins [abberior.rocks]
- 12. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Technical Guide to Sulfo-Cy7.5 NHS Ester: Principles, Protocols, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15553915#what-is-sulfo-cy7-5-nhs-ester>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com